Boc-N-Me-D-Phe-OH
Overview
Description
Boc-N-Me-D-Phe-OH, also known as N-Boc-N-methyl-D-phenylalanine, is a key intermediate used in the synthesis of pharmaceuticals and biologically active compounds . It is a white crystalline powder .
Synthesis Analysis
Boc-N-Me-D-Phe-OH is produced by a multistep synthesis process, which involves the reaction of Boc-N-protected D-phenylalanine with N-methylamine and subsequent deprotection of the Boc group . It has been used in the synthesis of teixobactin analogues .Molecular Structure Analysis
The molecular formula of Boc-N-Me-D-Phe-OH is C15H21NO4 . It has a molecular weight of 279.332 Da . The structure contains a total of 41 bonds, including 20 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .Chemical Reactions Analysis
While specific chemical reactions involving Boc-N-Me-D-Phe-OH are not detailed in the search results, it is known to be used in Boc solid-phase peptide synthesis .Physical And Chemical Properties Analysis
Boc-N-Me-D-Phe-OH is a white crystalline powder . It has a molecular weight of 303.36 g/mol and a melting point of 95-99℃ . The density is 1.1±0.1 g/cm3 .Scientific Research Applications
Nanomedicine
Scientific Field: Nanomedicine
Methods of Application: The production methods for this class of compounds include solid- and liquid-phase chemistry, biocatalysis, metabolic engineering, and recombinant expression biotechnologies . The self-assembled nanostructures are characterized and their nanomorphologies are studied .
Results or Outcomes: The self-assembled nanostructures based on the Phe-Phe motif have shown remarkable properties, which hold substantial promise for the creation of the next generation nanomedicines .
Synthesis of Protease Inhibitors
Scientific Field: Pharmaceutical Chemistry
Methods of Application: The synthesis of protease inhibitors involves using Boc-N-Me-D-Phe-OH as a starting material . The specific synthesis procedures would depend on the particular protease inhibitor being synthesized .
Results or Outcomes: Protease inhibitors synthesized using Boc-N-Me-D-Phe-OH as a starting material have shown excellent therapeutic efficacy in clinical trials .
Ergogenic Supplements
Scientific Field: Sports Nutrition
Methods of Application: Boc-N-Me-D-Phe-OH is incorporated into dietary supplements which are then consumed by athletes and individuals involved in physical activities . The specific formulation and dosage would depend on the particular supplement and its intended use .
Results or Outcomes
Ergogenic Supplements
Scientific Field: Sports Nutrition
Methods of Application: Boc-N-Me-D-Phe-OH is incorporated into dietary supplements which are then consumed by athletes and individuals involved in physical activities . The specific formulation and dosage would depend on the particular supplement and its intended use .
Results or Outcomes: Ergogenic supplements containing Boc-N-Me-D-Phe-OH have been found to influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress related tasks and prevent exercise induced muscle damage .
Synthesis of Antitumor and Antiviral Agents
Scientific Field: Pharmaceutical Chemistry
Methods of Application: The synthesis of these agents involves using Boc-N-Me-D-Phe-OH as a starting material . The specific synthesis procedures would depend on the particular agent being synthesized .
Results or Outcomes: The synthesized antitumor and antiviral agents have shown promising results in clinical trials .
Safety And Hazards
Future Directions
The feasibility analysis of Boc-N-Me-D-Phe-OH has shown promising results in terms of its potential applications in the pharmaceutical industry. It has been found to be an effective precursor for the synthesis of various biologically active compounds, including protease inhibitors, antitumor agents, and antiviral agents .
properties
IUPAC Name |
(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16(4)12(13(17)18)10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,17,18)/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGJINVEYVTDNH-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H](CC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-N-Me-D-Phe-OH |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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